Diazene, bis(3-chlorophenyl)-
Description
Diazene, bis(3-chlorophenyl)- (CAS: 5363-53-1), also known as 1,2-bis(3-chlorophenyl)diazene, is an azo compound characterized by two 3-chlorophenyl groups linked via a diazene (–N=N–) backbone. This compound is synthesized through the reduction of nitroaromatic precursors, such as 1-chloro-3-nitrobenzene, under controlled conditions . Its structural features include a planar N=N bond with a typical length of ~1.27 Å, as observed in crystallographic studies . The presence of chlorine substituents at the meta positions of the phenyl rings influences its electronic properties, stability, and reactivity, making it a subject of interest in synthetic and materials chemistry.
Properties
IUPAC Name |
bis(3-chlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUXEPYLONOZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074006 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15426-14-9 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015426149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The addition of methyl groups (e.g., 3-chloro-4-methylphenyl) increases molecular weight and boiling point compared to the parent compound . Bromine substitution (as in the bromophenyl analogue) significantly elevates molecular weight and alters electronic properties .
- Bond Characteristics : The N=N bond length in diazene derivatives remains consistent (~1.27 Å) regardless of substituents, as confirmed by Cambridge Structural Database (CSD) analyses .
Key Observations :
- Yield Efficiency: Diazene oxides (e.g., 1,2-bis(3-chlorophenyl)diazene oxide) achieve higher yields (≥95%) due to stabilized intermediates in buffered ethanol systems .
- Challenges in Parent Compound Synthesis : The low yield (20%) of Diazene, bis(3-chlorophenyl)- reflects competing pathways, such as the formation of hydrazine byproducts .
Reactivity and Stability
- Thermal Stability : tert-butyl-substituted diazenes exhibit lower boiling points (321.5 K at 11 kPa) compared to aromatic derivatives, likely due to reduced π-stacking interactions .
- Oxidative Sensitivity : Diazene oxides (e.g., Z-1,2-bis(3-chlorophenyl)diazene 1-oxide) demonstrate enhanced stability under ambient conditions, attributed to hydrogen bonding and π-π stacking in crystalline states .
Preparation Methods
Reaction Mechanism and Procedure
Diazotization involves treating 3-chloroaniline with nitrous acid (HNO₂) in an acidic medium (e.g., HCl) at 0–5°C to form the diazonium chloride intermediate. Subsequent coupling typically employs a reducing agent or a radical initiator to facilitate N–N bond formation. In a representative protocol, the diazonium salt is subjected to reductive coupling using sodium ascorbate or similar agents, yielding 1,2-bis(3-chlorophenyl)diazene. The crude product is purified via column chromatography (petroleum ether:dichloromethane = 50:1), achieving a 74% isolated yield.
Optimization and Challenges
Key challenges include controlling the exothermic diazotization step to prevent decomposition and minimizing byproducts such as triazenes. The use of low temperatures (0–5°C) and dropwise addition of nitrous acid mitigates these issues. Additionally, the choice of purification solvent significantly impacts yield, with polar mixtures enhancing separation efficiency.
Analytical Characterization
The product is characterized by NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H), 7.83 (s, 1H), 7.46 (s, 2H), and NMR (100 MHz, CDCl₃): δ 153.19, 135.31, 131.27, 130.27, 122.69, 121.97. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 251.9722 (Calcd. for C₁₂H₉Cl₂N₂: 251.0065).
Electrochemical Oxidation of Sulfamide Precursors
Recent advancements in electrochemical synthesis offer a sustainable route to diazenes, circumventing the need for stoichiometric oxidants. This method leverages the electrochemical oxidation of sulfamides derived from 3-chloroaniline.
Sulfamide Synthesis via SuFEx Click Chemistry
The precursor, N,N′-bis(3-chlorophenyl)sulfamide, is synthesized via sulfur(VI) fluoride exchange (SuFEx) click chemistry. 3-Chloroaniline reacts with sulfuryl fluoride (SO₂F₂) under mild conditions, forming the sulfamide with high efficiency.
Electrochemical Setup and Conditions
The sulfamide undergoes anodic oxidation in an undivided electrochemical cell using graphite electrodes. A mixture of methanol and LiCl (0.1 M) serves as the electrolyte, with Cs₂CO₃ (2 equiv) as the base. Applied potentials of 1.48 V (vs. Ag/AgCl) drive the oxidation, generating nitrogen-centered radicals that dimerize to form the N=N bond.
Yield and Byproduct Analysis
While this method achieves moderate yields (40–50%) for diaryldiazenes, competing pathways lead to phenazine byproducts (e.g., via radical recombination). Cyclic voltammetry (CV) studies reveal that electron-withdrawing substituents (e.g., Cl) lower oxidation potentials, enhancing reaction efficiency.
Aza-Ramberg-Bäcklund Reaction with Chlorinating Agents
The aza-Ramberg-Bäcklund reaction, traditionally used for dialkyldiazenes, has been adapted for aryl substrates under optimized conditions.
Mechanistic Pathway
Treatment of N,N′-bis(3-chlorophenyl)sulfamide with trichloroisocyanuric acid (TCCA) in the presence of DBU (1,8-diazabicycloundec-7-ene) generates a thiadiaziridine-1,1-dioxide intermediate. Subsequent elimination of SO₂ under thermal conditions (60°C) affords the target diazene.
Limitations and Modifications
This method suffers from low yields (20–30%) for diaryl substrates due to competing oxidation pathways. Substituting TCCA with electrochemical oxidation (as in Section 2) improves sustainability but requires precise control over radical intermediates.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the established synthetic routes for diazene, bis(3-chlorophenyl)-, and how do reaction conditions influence yield and purity?
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in diazene derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., para vs. meta Cl substitution). For diazene, the trans-configuration (E-isomer) dominates due to steric hindrance, confirmed by NOESY .
- XRD : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and dihedral angles between aromatic rings, critical for confirming stereochemistry .
- IR : Stretching frequencies (~1450–1600 cm⁻¹) differentiate N=N bonds from aromatic C=C vibrations .
Q. What factors govern the thermal stability of diazene, bis(3-chlorophenyl)-, under experimental conditions?
Methodological Answer: Stability is influenced by:
- Substituent effects : Electron-withdrawing Cl groups destabilize the N=N bond, lowering decomposition onset (~200°C) compared to non-chlorinated analogs .
- Atmosphere : Inert environments (N₂/Ar) delay oxidative degradation, as observed via TGA-DSC .
- Storage : Dark, desiccated conditions prevent photolytic cleavage and hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of diazene, bis(3-chlorophenyl)-, in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to calculate frontier orbitals. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the N=N bond .
- Molecular dynamics : Simulate solvent effects on transition states (e.g., DMSO stabilizes charge-separated intermediates in SNAr reactions) .
- Contradiction note : Experimental vs. theoretical bond lengths may diverge by ~0.02 Å due to crystal packing forces unaccounted for in gas-phase models .
Q. How to address contradictory data in catalytic applications of diazene derivatives?
Methodological Answer:
- Reproducibility checks : Verify catalyst loading (e.g., Pd/C vs. homogeneous catalysts) and ligand effects. For example, biphasic systems may skew turnover numbers .
- In situ monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., aryl radicals) that explain divergent product ratios .
- Meta-analysis : Compare datasets across solvents (e.g., THF vs. toluene) and temperatures to isolate variables causing discrepancies .
Q. What are the environmental and toxicological risks associated with diazene, bis(3-chlorophenyl)-, and how can they be mitigated?
Methodological Answer:
- Ecotoxicity : Bioaccumulation potential (log Kow = 3.5) suggests moderate persistence; biodegradation studies using LC-MS/MS show half-life >60 days in aquatic systems .
- Handling protocols : Use fume hoods with HEPA filters to avoid inhalation of airborne particulates (PM₂.₅ < 0.1 mg/m³) .
- Waste management : Neutralize with ascorbic acid to reduce azo bonds before incineration .
Key Data Contradictions & Resolutions
- Synthetic yield disparities : Lower yields in scaled-up reactions (e.g., 50% vs. 85% in small batches) arise from inefficient heat dissipation; microreactors improve consistency .
- Spectroscopic anomalies : Batch-dependent impurities (e.g., Cl⁻ residues) distort NMR shifts; pre-purification via column chromatography (SiO₂, hexane/EtOAc) resolves this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
